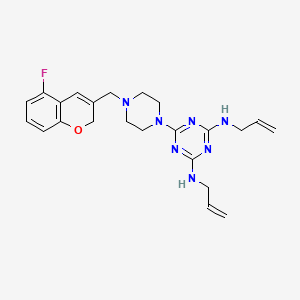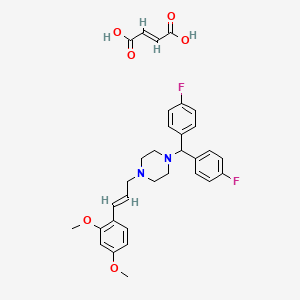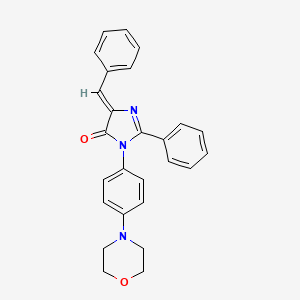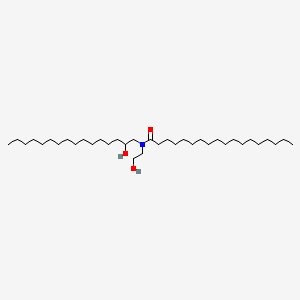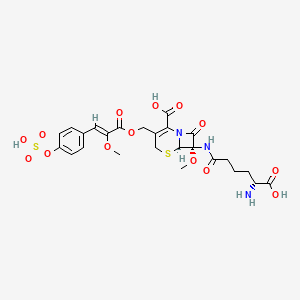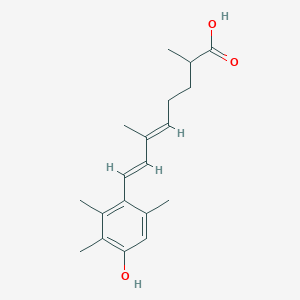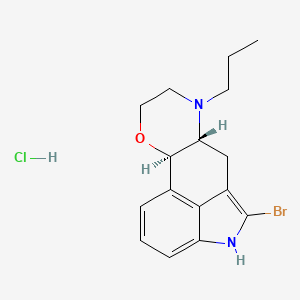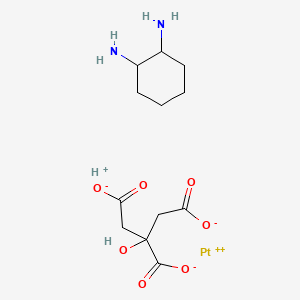
Platinate(1-), (1,2-cyclohexanediamine-N,N')(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinate(1-), (1,2-cyclohexanediamine-N,N’)(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))- is a complex platinum compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum complexes typically involves the reaction of platinum salts with appropriate ligands under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Platinum salts (e.g., potassium tetrachloroplatinate), 1,2-cyclohexanediamine, and 2-hydroxy-1,2,3-propanetricarboxylic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the correct coordination of ligands to the platinum center.
Purification: The product is typically purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of platinum complexes often involves large-scale reactions in reactors, followed by purification steps such as filtration, crystallization, and drying. The specific conditions would depend on the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum complexes can undergo various types of chemical reactions, including:
Oxidation-Reduction: Platinum can change its oxidation state, which is crucial for its catalytic properties.
Substitution: Ligands around the platinum center can be substituted with other ligands, altering the compound’s properties.
Coordination: Platinum can form coordination complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligand exchange reactions often use solvents like water, ethanol, or acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce higher oxidation state platinum complexes, while substitution reactions might yield new platinum-ligand complexes.
Applications De Recherche Scientifique
Chemistry
Platinum complexes are widely used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Biology and Medicine
Platinum compounds, such as cisplatin, are well-known for their use in cancer treatment. They work by binding to DNA and disrupting cell division.
Industry
In industry, platinum complexes are used in catalytic converters, fuel cells, and various chemical synthesis processes.
Mécanisme D'action
The mechanism of action of platinum complexes often involves coordination to biological molecules, such as DNA or proteins. This coordination can disrupt normal cellular functions, leading to cell death in the case of cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
The uniqueness of Platinate(1-), (1,2-cyclohexanediamine-N,N’)(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))- lies in its specific ligand arrangement, which can influence its reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
112295-51-9 |
|---|---|
Formule moléculaire |
C12H20N2O7Pt |
Poids moléculaire |
499.38 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;hydron;2-hydroxypropane-1,2,3-tricarboxylate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O7.Pt/c7-5-3-1-2-4-6(5)8;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-6H,1-4,7-8H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2 |
Clé InChI |
XHPOYOVFZLSTHT-UHFFFAOYSA-L |
SMILES canonique |
[H+].C1CCC(C(C1)N)N.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


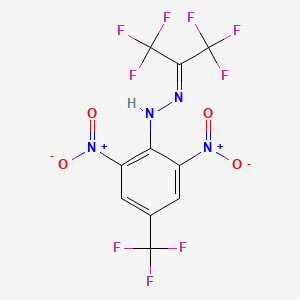
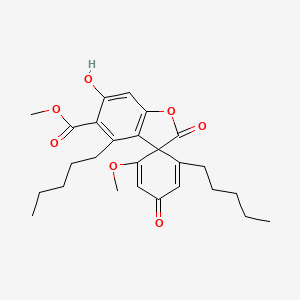
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
![5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12764897.png)
